![molecular formula C17H22N2O4S B038395 Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate CAS No. 120164-78-5](/img/structure/B38395.png)
Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate, commonly known as ethyl-MTT, is a synthetic compound that has been widely used in scientific research due to its unique properties. Ethyl-MTT is a fluorescent molecule that can be used as a probe to detect reactive oxygen species (ROS) in living cells. This compound has shown great potential in various fields of research, including cancer biology, neurobiology, and immunology.
Mécanisme D'action
Ethyl-MTT works by undergoing an oxidation reaction with Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate to form a fluorescent product. The mechanism of this reaction involves the transfer of an electron from the hydroxyl group of ethyl-MTT to the Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate, resulting in the formation of a highly fluorescent compound. This reaction is specific to Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate and does not occur with other reactive molecules, making ethyl-MTT a highly selective probe for Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate detection.
Biochemical and Physiological Effects:
Ethyl-MTT has been shown to have minimal biochemical and physiological effects on living cells. The compound is non-toxic and does not interfere with normal cellular processes. However, the use of ethyl-MTT as a probe for Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate detection can have significant effects on the cellular response to oxidative stress. By monitoring Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate levels in living cells, researchers can gain insights into the mechanisms of oxidative damage and the cellular response to oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The use of ethyl-MTT as a probe for Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate detection has several advantages over other methods. Ethyl-MTT is highly selective for Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate and does not react with other reactive molecules, making it a reliable probe for Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate detection. The compound is also non-toxic and does not interfere with normal cellular processes, making it suitable for long-term studies. However, there are some limitations to the use of ethyl-MTT. The compound is not suitable for in vivo studies and can only be used to detect Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate in living cells. Additionally, the use of ethyl-MTT requires specialized equipment and techniques, making it more difficult to use than other methods.
Orientations Futures
There are several future directions for the use of ethyl-MTT in scientific research. One area of research is the development of new probes for the detection of other reactive molecules, such as reactive nitrogen species (RNS). Another area of research is the use of ethyl-MTT in the development of new therapies for oxidative stress-related diseases, such as cancer and neurodegenerative diseases. Additionally, the use of ethyl-MTT in combination with other probes and imaging techniques can provide a more comprehensive understanding of the mechanisms of oxidative damage and the cellular response to oxidative stress.
Méthodes De Synthèse
Ethyl-MTT can be synthesized using a multi-step process involving various chemical reactions. The first step involves the synthesis of 2-amino-6-methylbenzothiazole, which is then reacted with 2-bromo-4,5,6-trimethylbenzoic acid to obtain 2-(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)acetic acid. This acid is then esterified with ethanol and reacted with acetylacetone to obtain ethyl-MTT.
Applications De Recherche Scientifique
Ethyl-MTT has been widely used in scientific research as a fluorescent probe to detect Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate in living cells. Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate are highly reactive molecules that can cause oxidative damage to cells and tissues. Ethyl-MTT is able to detect Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate by undergoing an oxidation reaction that results in the formation of a fluorescent product. This property of ethyl-MTT has been used in various fields of research, including cancer biology, neurobiology, and immunology.
Propriétés
Numéro CAS |
120164-78-5 |
|---|---|
Nom du produit |
Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate |
Formule moléculaire |
C17H22N2O4S |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate |
InChI |
InChI=1S/C17H22N2O4S/c1-5-23-13(21)8-6-7-12(20)18-17-19-14-9(2)10(3)15(22)11(4)16(14)24-17/h22H,5-8H2,1-4H3,(H,18,19,20) |
Clé InChI |
GILPIHJFTHSMMF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCC(=O)NC1=NC2=C(S1)C(=C(C(=C2C)C)O)C |
SMILES canonique |
CCOC(=O)CCCC(=O)NC1=NC2=C(S1)C(=C(C(=C2C)C)O)C |
Synonymes |
Pentanoic acid, 5-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-5-oxo-, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-6a,6b,9,9,12a-pentamethyl-2-methylidene-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B38315.png)
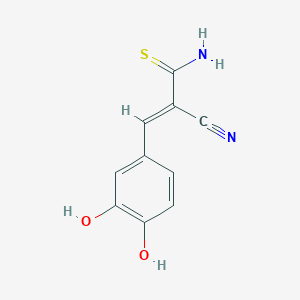


![Furo[3,2-c]pyridin-3(2H)-one](/img/structure/B38324.png)
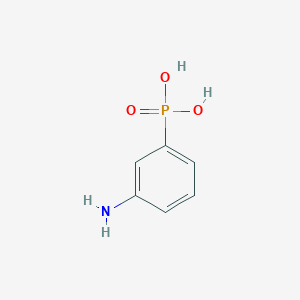
![2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B38330.png)
![(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid](/img/structure/B38331.png)
![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B38334.png)
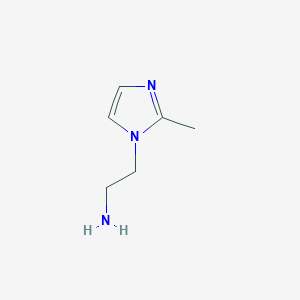
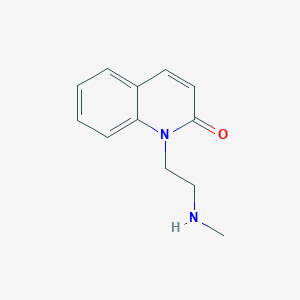
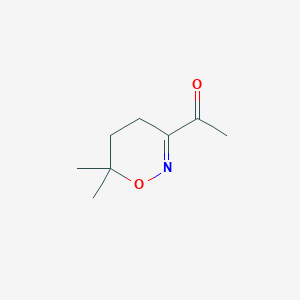

![Naphtho[1,2-b]fluoranthene](/img/structure/B38346.png)